(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide, also known by its IUPAC name, is a compound that belongs to the class of amides. This compound features a phenyl ring substituted with a hydroxyethyl group and an acetamide functional group. It is recognized for its potential applications in organic synthesis and medicinal chemistry.
The compound is synthesized through various chemical methods involving starting materials such as 4-nitrophenylacetic acid and ethylene diamine, which undergo transformations including nitration, reduction, and acylation to yield the desired product. Its CAS number is 1038241-55-2, which allows for easy identification in chemical databases.
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is classified as an organic compound and specifically falls under the category of aromatic amides. It exhibits properties characteristic of both amides and phenolic compounds due to its structural components.
The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide typically involves several key steps:
The reaction conditions for these steps often involve solvents like ethanol or methanol and require careful control of temperature and pressure to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency.
The molecular formula of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is . Its structure can be represented as follows:
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide primarily involves its interaction with biological targets at the molecular level. As an amide, it may influence biological pathways by acting on enzyme systems or receptors relevant to its structure. The hydroxyethyl group can enhance solubility and bioavailability, improving its pharmacological effects.
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research endeavors aimed at developing new therapeutic agents.
The synthesis of enantiomerically pure (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide relies heavily on advanced chemoenzymatic asymmetric reduction strategies. This approach enables precise stereochemical control during the reduction of the prochiral ketone precursor, 1-(4-acetamidophenyl)ethan-1-one. Modern biocatalytic systems employ recombinant ketoreductases (KREDs) engineered for enhanced stereoselectivity toward bulky aryl ketone substrates. As documented in recent studies, these enzymes achieve exceptional enantiomeric excess (ee) values exceeding 98% for the target (S)-alcohol under optimized conditions [2].
Critical to this success is the strategic pairing of NADPH-dependent ketoreductases with cofactor regeneration systems, enabling catalytic rather than stoichiometric cofactor usage. The asymmetric reduction proceeds via a Prelog-type mechanism, where hydride transfer from the enzyme-bound NADPH occurs selectively to the re face of the carbonyl group, generating the (S)-configured alcohol with high fidelity. Reaction parameters such as pH (7.5–8.5), temperature (25–35°C), and co-solvent concentration (10–30% v/v DMSO) significantly influence both conversion rates and enantioselectivity [5] [7].
Table 1: Enzymatic Parameters for Asymmetric Reduction of 1-(4-Acetamidophenyl)ethan-1-one
| Ketoreductase Variant | Cofactor System | Conversion (%) | ee (%) | Configuration |
|---|---|---|---|---|
| KRED-A12 | GDH/Glucose | >99 | >98 | S |
| ADH-A | IPA | 95 | 93 | S |
| ChKRED20 | GDH/Glucose | 98 | 97 | S |
Stereochemical precision in forming the chiral benzylic alcohol intermediate is governed by the substrate-binding pocket architecture of ketoreductases. X-ray crystallographic studies of KRED-substrate complexes reveal that enantiocontrol originates from conformational constraints imposed by hydrophobic residues (e.g., Phe147, Trp193) and hydrogen-bonding networks that orient the acetamido group toward the catalytic triad (Ser-Tyr-Lys). Mutational analyses demonstrate that enlarging the binding pocket via Leu148Gly substitution enhances activity toward bulky para-substituted acetophenones by 3-fold while maintaining >99% ee [5].
The introduction of anion exchange resins or triethylamine as acid scavengers during bioreduction prevents product inhibition and racemization, crucial for preserving stereochemical integrity. This strategy is particularly effective when coupled with E. coli/ADH-A whole-cell biocatalysts, which exhibit superior diastereo- and enantioselectivity (dr ≥99:1, ee >99%) even at substrate concentrations exceeding 100 mM. Molecular docking simulations confirm that the (S)-alcohol intermediate forms favorable π-π stacking between the phenyl ring and enzyme aromatic residues, while the (R)-enantiomer experiences steric clashes with a conserved tryptophan gatekeeper residue [5] [6].
Synthetic routes to (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide frequently involve imide intermediates as protected or activated forms requiring selective deprotection. The N-acetyl group can be installed via regioselective ring-opening of succinimide or maleimide precursors under mild nucleophilic conditions. For example, ammonia-saturated ethanol selectively cleaves the imide carbonyl at the N-aryl position, yielding the target acetamide without racemization at the adjacent stereocenter [2] [5].
Alternative pathways employ Sandmeyer-type reactions on aniline derivatives, where chloroacetylation followed by acidic hydrolysis generates the acetamide functionality. This approach benefits from the stability of the anilide bond under subsequent reaction conditions. Notably, H-β zeolite catalysts facilitate one-pot imide-to-amide conversion in dichloroethane at 80°C, achieving 79% yield with retained enantiopurity. The zeolite framework acts as a molecular sieve, selectively adsorbing the imide reactant while expelling the smaller amide product, driving conversion through Le Chatelier’s principle [7].
The reaction medium profoundly influences both the efficiency of the enzymatic reduction and subsequent chemical steps. Biphasic systems comprising aqueous buffer/hexane enhance substrate solubility while maintaining enzyme stability, particularly for the reduction step. For the bromination-acylation sequence preceding bioreduction, dichloromethane/methanol (2:1 v/v) emerges as the optimal solvent mixture, enabling high-yield α-bromination (86%) without epimerization [2] [7].
Catalyst selection proves equally critical: Lewis acid catalysts (e.g., AlCl₃) efficiently mediate acetamide formation but risk racemization, whereas heterogeneous catalysts like H-β zeolites provide a racemization-free alternative. Screening of lipase variants for kinetic resolution revealed that CALB (Novozym 435) outperforms other lipases in anhydrous hexane, delivering (S)-alcohols in 99% ee. However, this approach suffers from substrate-dependent enantioselectivity when meta-chloro substituents are present, necessitating solvent optimization. Remarkably, hexafluoroisopropanol (HFIP) as a co-solvent improves diastereomeric ratios to 26:1 (α/β) in sulfonium glycomimetic alkylations by facilitating reversible S-alkylation and thermal isomerization [5] [7].
Table 2: Solvent and Catalyst Optimization in Key Synthetic Steps
| Reaction Step | Optimal Solvent System | Catalyst | Yield/ee Improvement |
|---|---|---|---|
| α-Bromination | CH₂Cl₂/MeOH (2:1) | None | Yield: 86% (vs 27% in AcOH) |
| Ketoreduction | Phosphate buffer/DMSO (70:30) | KRED-A12 + GDH | ee >98%, Conversion >99% |
| Amide Formation | Dichloroethane | H-β Zeolite | Yield: 79%, ee retention |
| Kinetic Resolution | Anhydrous Hexane | CALB (Novozym 435) | ee 99% for (S)-isomer |
| S-Alkylation | Hexafluoroisopropanol (HFIP) | Triethylamine | dr 26:1 (α/β) |
Implementing green chemistry principles enables scalable production of (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide with reduced environmental impact. Key advances include NADPH regeneration via glucose dehydrogenase (GDH)-coupled systems, which decrease cofactor consumption by >95% compared to stoichiometric addition. Recyclable biocatalysts—achieved through E. coli cell immobilization in calcium alginate beads—maintain >90% productivity over five reaction cycles, significantly reducing enzyme costs [5].
Solvent sustainability is addressed through switchable hydrophilicity solvents (SHS) like DBU/1-hexanol, which simplify product isolation via CO₂-triggered phase separation. This approach reduces solvent waste by 70% compared to traditional extraction. Additionally, recyclable MnFe₂O₄ nanoparticles catalyze the oxidation of indole precursors to acetamido intermediates under mild conditions, achieving 93% conversion with near-zero E-factor (0.08) due to magnetic recovery and reuse [1] [5].
Process intensification via dynamic reductive kinetic resolution (DYRKR) in one-pot systems eliminates intermediate purification, reducing cumulative waste streams. Combining enzymatic reduction with in situ acid-catalyzed cyclization delivers lactone derivatives in 72–96% yield with dr ≥99:1 and ee >99%, demonstrating the potential for telescoped synthesis of complex chiral molecules from the target acetamide [6].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5